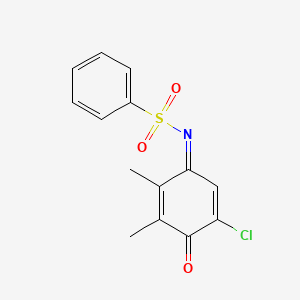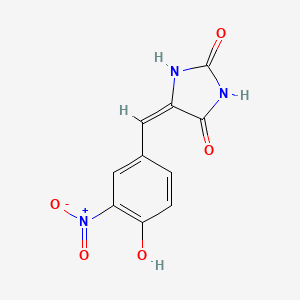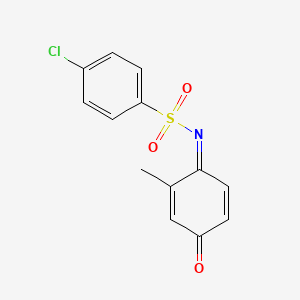
3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone (DMHBI) is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMHBI is a synthetic derivative of imidazolidinone, a class of compounds that have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and neurodegenerative diseases. 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling. It has also been found to modulate the activity of transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to have a range of biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been found to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. In inflammatory cells, 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes. In neuronal cells, 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone is relatively insoluble in water, which can make it challenging to administer in vivo. In addition, 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone and to determine its safety and efficacy in humans. In addition, the development of more soluble forms of 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone may improve its bioavailability and enable its use in clinical settings. Finally, the combination of 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone with other therapeutic agents may enhance its effectiveness and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone involves the reaction of 3,4-dimethylbenzaldehyde with 2-hydroxybenzaldehyde in the presence of ammonium acetate and sulfur. The resulting product is then treated with thiosemicarbazide to yield 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone. The reaction is carried out under reflux conditions and the product is purified by recrystallization. The purity of the product is confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Applications De Recherche Scientifique
3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been studied for its potential neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11-7-8-14(9-12(11)2)20-17(22)15(19-18(20)23)10-13-5-3-4-6-16(13)21/h3-10,21H,1-2H3,(H,19,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVLPAWTRQTDKV-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3O)/NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)

![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)




![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)


![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)

![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)
